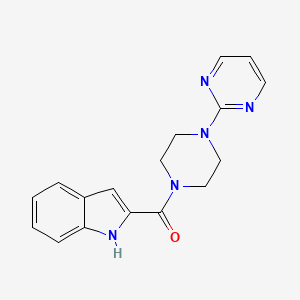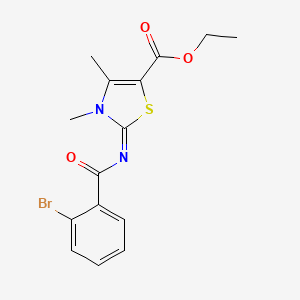
Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C15H15BrN2O3S and a molecular weight of 383.26. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, including Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, often involves the use of 2-aminothiazoles as starting materials . These compounds are then reacted with various aldehydes or ketones in the presence of a catalyst such as glacial acetic acid . The reaction mixture is typically stirred and refluxed for several hours to ensure complete reaction .Molecular Structure Analysis
The thiazole ring in Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring . These reactions include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .Physical And Chemical Properties Analysis
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a similar odor to that of pyridine and are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Fungicidal Activity
Specific Scientific Field
Agricultural Chemistry
Summary of the Application
Compounds similar to “Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate”, specifically 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, have been synthesized and tested for antifungal activity against seven agricultural fungi .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 2-haloacetamides with potassium thiocyanate to produce 2-imino-thiazolidin-4-ones .
Results or Outcomes
Two new compounds exhibited higher fungicidal effects than the other compounds prepared .
Antimicrobial Activity
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
2-Aminothiazoles, a class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Methods of Application or Experimental Procedures
Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea. Schiff bases were synthesized by reacting Ethyl 2-aminothiazole-4-carboxylate with different aldehydes and ketones .
Results or Outcomes
The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
Antioxidant Activity
Specific Scientific Field
Pharmaceutical Chemistry
Methods of Application or Experimental Procedures
The antioxidant activity of these compounds is typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the FRAP assay .
Results or Outcomes
The results of these assays can provide a measure of the antioxidant capacity of the thiazole compounds, which can be compared to that of known antioxidants .
Antitumor Activity
Summary of the Application
Thiazoles have been found to exhibit antitumor activity . This makes them of interest in the development of new anticancer drugs.
Methods of Application or Experimental Procedures
The antitumor activity of these compounds is typically evaluated using in vitro cell proliferation assays, such as the MTT assay, on various cancer cell lines .
Results or Outcomes
The results of these assays can provide a measure of the antitumor activity of the thiazole compounds, which can be compared to that of known antitumor agents .
Orientations Futures
Thiazole derivatives, including Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse therapeutic roles . Future research may focus on the design and synthesis of new thiazole derivatives, with the aim of developing compounds with improved therapeutic efficacy and lesser side effects .
Propriétés
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-7-5-6-8-11(10)16/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABIZCWTMFTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2Br)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
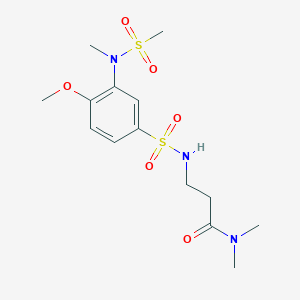
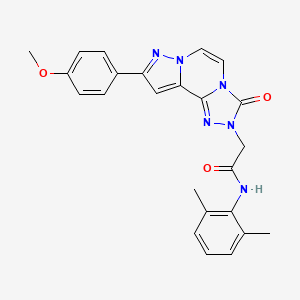

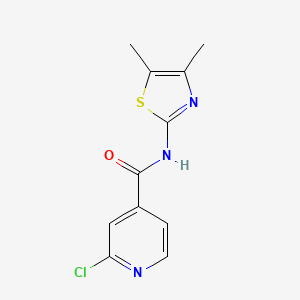
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
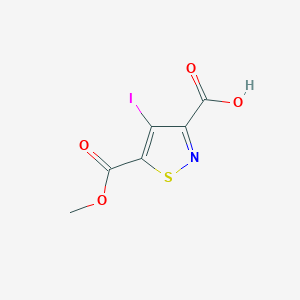
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
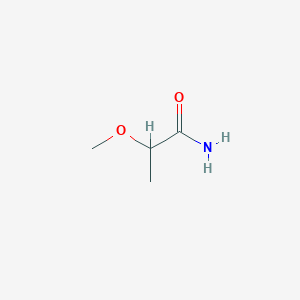

![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)
